molecular formula C27H25ClSn B11947075 (3-(2-Chlorophenyl)propyl)triphenyltin

(3-(2-Chlorophenyl)propyl)triphenyltin

Cat. No.: B11947075
M. Wt: 503.6 g/mol
InChI Key: KZNFQBUKMYLGGM-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)propyl)triphenyltin is an organotin compound characterized by a triphenyltin core bound to a 3-(2-chlorophenyl)propyl group. Organotin compounds are organometallic derivatives of tin (Sn⁴⁺), where tin is covalently bonded to organic substituents. These compounds are historically significant for their biocidal properties, particularly in antifouling paints, wood preservatives, and agrochemicals .

The 3-(2-chlorophenyl)propyl substituent introduces both aromatic (chlorophenyl) and aliphatic (propyl) components, likely enhancing lipophilicity and influencing interactions with biological membranes. This structural feature differentiates it from simpler triphenyltin derivatives (e.g., triphenyltin chloride or hydroxide), where counterions or hydroxyl groups dominate reactivity .

Properties

Molecular Formula

C27H25ClSn

Molecular Weight

503.6 g/mol

IUPAC Name

3-(2-chlorophenyl)propyl-triphenylstannane

InChI

InChI=1S/C9H10Cl.3C6H5.Sn/c1-2-5-8-6-3-4-7-9(8)10;3*1-2-4-6-5-3-1;/h3-4,6-7H,1-2,5H2;3*1-5H;

InChI Key

KZNFQBUKMYLGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCCC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)propyl)triphenyltin typically involves the reaction of triphenyltin chloride with 3-(2-chlorophenyl)propyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound .

Industrial Production Methods: Industrial production methods for (3-(2-Chlorophenyl)propyl)triphenyltin are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3-(2-Chlorophenyl)propyl)triphenyltin can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a wide range of organotin derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-(2-Chlorophenyl)propyl)triphenyltin is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful intermediates in the synthesis of more complex molecules .

Biology: In biological research, organotin compounds, including (3-(2-Chlorophenyl)propyl)triphenyltin, are studied for their potential biological activities. These compounds have been investigated for their antifungal, antibacterial, and anticancer properties .

Medicine: While not widely used in clinical settings, the potential medicinal applications of (3-(2-Chlorophenyl)propyl)triphenyltin are of interest due to its biological activity. Research is ongoing to explore its efficacy and safety in various therapeutic contexts .

Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various chemical reactions .

Mechanism of Action

The mechanism of action of (3-(2-Chlorophenyl)propyl)triphenyltin involves its interaction with cellular components. Organotin compounds are known to disrupt cellular processes by binding to proteins and enzymes, thereby inhibiting their function. The specific molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Structural Analogs: Triphenyltin Derivatives

Triphenyltin compounds share a common Sn(C₆H₅)₃ backbone but differ in their fourth substituent. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
Triphenyltin chloride Cl⁻ ~385.5 High reactivity in chloride-hydroxide exchange; moderate solubility in organic solvents Antifouling agents, biocides
Triphenyltin hydroxide OH⁻ ~367.0 Less reactive than chloride; forms stable complexes with biomolecules Agricultural fungicides
(3-(2-Chlorophenyl)propyl)triphenyltin 3-(2-chlorophenyl)propyl ~527.2 (estimated) Enhanced lipophilicity; potential for membrane penetration and prolonged activity Research focus: Ion transport modulation

Key Findings :

  • Unlike triphenyltin chloride, which mediates rapid chloride-hydroxide exchange in mitochondrial membranes , the target compound’s bulky substituent may slow ion transport kinetics while increasing specificity for hydrophobic membrane regions.

Triorganotin Compounds: Alkyl vs. Aryl Substituents

Triorganotin compounds (e.g., tributyltin, trimethyltin) exhibit distinct biological effects based on alkyl chain length and substituent type:

Compound Substituents Key Mechanism Toxicity Profile
Tributyltin chloride Three butyl groups Disrupts ATP synthesis; inhibits oxidative phosphorylation High toxicity to marine life; endocrine disruption
Trimethyltin chloride Three methyl groups Neurotoxic; induces neuronal apoptosis Acute neurotoxicity in mammals
Triphenyltin derivatives Three phenyl groups Modulates anion transport (Cl⁻/OH⁻ exchange) Lower acute toxicity but bioaccumulative potential

Comparison Insights :

  • Lipophilicity : The phenyl groups in triphenyltin derivatives confer higher lipophilicity than alkyl-substituted analogs, enhancing membrane permeability .
  • Toxicity : Tributyltin is more acutely toxic to aquatic organisms, whereas triphenyltin compounds exhibit slower bioaccumulation but longer environmental persistence due to aromatic stability .

Substituent-Specific Analogs: Chlorophenyl-Containing Compounds

Compound Core Structure Function Mechanism
Epoxiconazole Triazole fungicide Inhibits fungal ergosterol synthesis Binds to cytochrome P450 14α-demethylase
NPS R568 Calcium-sensing receptor agonist Modulates extracellular calcium signaling Binds allosterically to CaSR receptors
(3-(2-Chlorophenyl)propyl)triphenyltin Organotin compound Likely disrupts membrane ion transport Mediates Cl⁻/OH⁻ exchange or protein binding

Structural Influence :

  • The 2-chlorophenyl group in epoxiconazole and the target compound enhances binding to hydrophobic pockets in enzymes or membranes .
  • Unlike epoxiconazole, which targets fungal enzymes, the tin compound’s mechanism may involve direct membrane disruption or interference with mitochondrial function .

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